2-((4-Amino-2,3-dichlorophenyl)thio)ethanol
Description
2-((4-Amino-2,3-dichlorophenyl)thio)ethanol is an organosulfur compound characterized by a substituted phenyl ring (4-amino-2,3-dichloro) linked via a thioether (–S–) to an ethanol moiety. The amino group enhances nucleophilicity, while the electron-withdrawing chlorine atoms influence aromatic reactivity.
Properties
IUPAC Name |
2-(4-amino-2,3-dichlorophenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NOS/c9-7-5(11)1-2-6(8(7)10)13-4-3-12/h1-2,12H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGSXWOEIXERLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-2,3-dichlorophenyl)thio)ethanol typically involves the reaction of 4-amino-2,3-dichlorophenyl thiocyanate with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired thioether compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-2,3-dichlorophenyl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl thioethers.
Scientific Research Applications
2-((4-Amino-2,3-dichlorophenyl)thio)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Amino-2,3-dichlorophenyl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether linkage and amino group play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-((4-Amino-2,3-dichlorophenyl)thio)ethanol:
Key Differences :
- Substituent Effects: The target compound’s 4-amino-2,3-dichlorophenyl group combines electron-donating (–NH₂) and withdrawing (–Cl) groups, enabling both nucleophilic and electrophilic reactivity. In contrast, 2-[(5-Chloro-2-nitrophenyl)thio]ethanol () has a nitro group (–NO₂), which is strongly electron-withdrawing, reducing aromatic reactivity .
- Linkage Type: The sulfonyl bridge in 2-[[2-[(4-Chlorophenyl)sulfonyl]ethyl]thio]ethanol () increases polarity and stability compared to thioethers .
Physical and Chemical Properties
Available data for comparable compounds:
*Calculated based on formula C₈H₉Cl₂NOS.
Observations :
- The target compound’s dichloro and amino groups likely increase molecular weight and polarity compared to simpler analogs.
- Methyl substituents in 2-((2,4-dimethylphenyl)thio)aniline () reduce polarity, enhancing solubility in non-polar solvents .
Biological Activity
2-((4-Amino-2,3-dichlorophenyl)thio)ethanol is a compound that has attracted attention in various fields of research, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features an amino group, two chlorine atoms, and a thioether linkage attached to an ethanol backbone. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thioether linkage and amino group facilitate binding to these molecular targets, which may lead to modulation of enzymatic activity or interference with cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been explored as an enzyme inhibitor, potentially impacting cancer cell proliferation.
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
- Antimicrobial Activity : There are indications of antimicrobial properties against certain pathogens, although specific studies are needed to confirm these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Potential activity against bacteria |
Detailed Research Findings
- Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was reported to have a significant impact on human colon adenocarcinoma cells, demonstrating a dose-dependent inhibition of cell proliferation .
- Mechanistic Insights : The mechanism underlying its anticancer activity may involve the inhibition of specific kinases or other enzymes critical for cancer cell survival. This aligns with findings from related compounds that also target similar pathways in cancer cells .
- Comparative Analysis : When compared with other thioether compounds, this compound exhibited unique properties due to its specific functional groups, which enhance its binding affinity to biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
